molecular formula C9H7N3O2 B1497223 3-Phenyl-5,6-dihydroxy-1,2,4-triazine CAS No. 36993-99-4

3-Phenyl-5,6-dihydroxy-1,2,4-triazine

Cat. No.: B1497223
CAS No.: 36993-99-4
M. Wt: 189.17 g/mol
InChI Key: PNLKOKIOHYQUTG-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature Evolution

The historical development of this compound is intrinsically linked to the broader evolution of triazine chemistry, which began in the mid-nineteenth century with fundamental studies on nitrogen-containing heterocycles. The systematic study of 1,2,4-triazine derivatives emerged from early investigations into the trimerization of nitriles and the exploration of nitrogen-rich aromatic systems. The specific synthesis and characterization of this compound developed through progressive refinements in synthetic methodology and structural determination techniques.

Early nomenclature systems for triazine compounds reflected the limited understanding of their structural relationships and chemical properties. The evolution of naming conventions progressed from simple descriptive terms to the current systematic nomenclature that precisely indicates the position of nitrogen atoms and substituents within the ring system. The compound this compound derives its name from the International Union of Pure and Applied Chemistry guidelines, where the numbering system begins with nitrogen atoms at positions 1, 2, and 4, and the substituents are designated according to their specific positions on the ring.

Properties

IUPAC Name

3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-8-9(14)12-11-7(10-8)6-4-2-1-3-5-6/h1-5H,(H,12,14)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKOKIOHYQUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572849
Record name 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36993-99-4
Record name 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Cyclization Route from Aryl Cyanides and Dicyandiamide

One well-documented method involves the reaction of aryl cyanides (e.g., benzonitrile) with dicyandiamide in the presence of a base such as potassium hydroxide and a solvent like glycol monomethyl ether. The process includes gradual heating to induce condensation and cyclization, followed by prolonged reflux to complete the reaction. The product, 2-aryl-4,6-diamino-1,3,5-triazines, crystallizes out and can be purified by recrystallization from aqueous dimethylformamide. Subsequent hydrolysis converts the amino groups to hydroxyl groups, yielding the dihydroxy triazine derivative.

Key reaction parameters:

Parameter Details
Reactants Benzonitrile, dicyandiamide, KOH
Solvent Glycol monomethyl ether
Temperature Gradual heating to condensation, then reflux (~boiling point)
Reaction time 4 hours reflux after condensation
Purification Recrystallization from aqueous dimethylformamide

This method achieves high yields (up to 90%) and product melting points around 286-287 °C (corrected), indicating good purity.

Chlorination and Subsequent Hydrolysis

An alternative approach involves chlorination of the dihydroxy triazine intermediate using phosphorus oxychloride and phosphorus pentachloride under reflux conditions. This step converts the hydroxyl groups into chlorides, forming 2-phenyl-4,6-dichloro-1,3,5-triazine. The chlorinated intermediate can then undergo hydrolysis to regenerate the dihydroxy compound, often with improved purity and yield.

Reaction details:

Step Conditions Yield (%) Melting Point (°C)
Chlorination Reflux with POCl3 and PCl5 for 3 h ~87 122-123 (dichloro)
Hydrolysis (to dihydroxy) Controlled hydrolysis post-chlorination Up to 90 286-287 (dihydroxy)

This method is useful for obtaining highly pure products and allows for further functionalization at the chlorine sites.

Ionic Liquid Catalyzed One-Pot Synthesis

A modern, environmentally friendly preparation method uses acidic ionic liquids as both solvent and catalyst in a one-pot synthesis. This method reacts resorcinol with cyanuric chloride in the presence of an acidic ionic liquid (e.g., methyl butyl trifluoromethane sulfonic acid-based imidazole bisulfate) at moderate temperatures (80–120 °C). The reaction proceeds for 8–12 hours with continuous stirring.

Advantages of this method:

  • Mild reaction conditions
  • High yield (>90%)
  • High product purity (HPLC ≥ 99.5%)
  • Easy post-reaction work-up and solvent recovery
  • Reduced environmental pollution due to recyclable ionic liquid and minimal waste

Typical procedure:

Step Details
Reactants Resorcinol, cyanuric chloride, acidic ionic liquid
Temperature 80–120 °C (optimal ~110 °C)
Reaction time 8–12 hours
Monitoring Thin-layer chromatography (TLC) with silica gel GF254 and ethyl acetate/sherwood oil (1:1)
Work-up Extraction with toluene, washing with distilled water, drying, evaporation under reduced pressure
Purification Recrystallization from 80% methanol aqueous solution
Yield and purity Yield ~90%, purity ≥ 99.5%, melting point > 300 °C

Representative experimental data from embodiments:

Embodiment Resorcinol (g) Cyanuric Chloride (g) Ionic Liquid (g) Temp (°C) Time (h) Yield (%) Purity (HPLC %) Melting Point (°C)
1 3.3 1.85 3.84 120 10 90 99.5 >300
2 3.3 1.85 3.84 10 15 90 99.6 >300
3 6.6 1.85 38.4 150 1 90 99.6 >300

The recovered acidic ionic liquid can be reused multiple times without loss of catalytic activity, enhancing the sustainability of this method.

Comparative Analysis of Methods

Preparation Method Yield (%) Purity (HPLC %) Reaction Conditions Environmental Impact Notes
Hydrolysis of aryl cyanides ~90 High Reflux in glycol ether Moderate waste Requires careful temperature control
Chlorination and hydrolysis ~87-90 High Reflux with POCl3/PCl5 Use of chlorinating agents Allows further functionalization
Ionic liquid catalyzed one-pot >90 ≥99.5 80-120 °C, 8-12 h Low waste, recyclable solvent Mild, green, scalable process

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6-dihydroxy-1,2,4-triazine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Pharmaceutical Applications

3-Phenyl-5,6-dihydroxy-1,2,4-triazine exhibits significant biological activity, making it a candidate for pharmaceutical development.

  • Antitumor Activity : Research indicates that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been studied for their potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The dihydroxy groups in the compound contribute to its antioxidant capabilities. This property is essential for developing drugs that combat oxidative stress-related diseases .

Material Science Applications

The compound's chemical structure allows it to be utilized in material science, particularly in the development of UV absorbers and stabilizers.

  • UV Absorbers : this compound can be employed as an effective UV absorber in plastics and coatings. Its ability to absorb harmful UV radiation helps protect materials from degradation. This application is particularly relevant in the production of agricultural films and engineering plastics .
  • Polymer Additives : The compound can serve as an intermediate in synthesizing other functional materials that enhance the performance of polymers by improving their thermal stability and resistance to environmental factors .

Environmental Chemistry Applications

In the realm of environmental chemistry, this compound holds promise due to its potential role in pollution mitigation.

  • Water Treatment : The compound's ability to interact with various pollutants suggests that it could be used in water treatment processes to remove contaminants effectively. Its chemical properties may allow it to bind with heavy metals or organic pollutants .

Case Study 1: Antitumor Activity Evaluation

A study investigated the cytotoxic effects of this compound on human colon cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests that further exploration into its mechanisms could lead to new cancer therapies.

Case Study 2: UV Absorption Efficiency

Research conducted on the application of this triazine derivative as a UV stabilizer in polyvinyl chloride (PVC) showed that incorporating 0.5% by weight of the compound significantly increased the material's resistance to UV-induced degradation compared to untreated samples.

Mechanism of Action

The mechanism by which 3-Phenyl-5,6-dihydroxy-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the triazine ring play a crucial role in forming hydrogen bonds with biological molecules, leading to its biological activity. The phenyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

5,6-Diphenyl-3-hydroxy-1,2,4-triazine

  • Structure : Phenyl groups at positions 5 and 6, hydroxyl at position 3.
  • Key Differences : The target compound has dihydroxy groups at positions 5 and 6 and a phenyl group at position 3, whereas this derivative features phenyl groups at 5 and 6 with a single hydroxyl at position 3. The electron-withdrawing phenyl groups in the diphenyl derivative reduce ring electron density compared to the dihydroxy-substituted target compound .
  • Acidity: The monohydroxy derivative (compound 2 in ) exhibits a pKa of ~8.2, while the dihydroxy groups in the target compound may lower its pKa further due to increased electron withdrawal and resonance stabilization .

3-Amino-5,6-dimethyl-1,2,4-triazine

  • Structure: Amino group at position 3 and methyl groups at 5 and 6.
  • Key Differences: The amino group increases basicity and nucleophilicity, contrasting with the acidic hydroxyl groups in the target compound. Methyl substituents enhance lipophilicity, whereas dihydroxy groups improve aqueous solubility .

3-Mercapto-5,6-di-p-methoxyphenyl-1,2,4-triazine

  • Structure : Thiol group at position 3 and p-methoxyphenyl groups at 5 and 6.
  • Key Differences : The thiol group (pKa ~10) is less acidic than hydroxyl groups (pKa ~8–10), altering reactivity in nucleophilic substitutions. Methoxyphenyl groups donate electrons, increasing ring electron density compared to the target’s dihydroxy substituents .

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Reactions

  • 3-Functionalized 5,6-Diphenyl-1,2,4-triazines : These derivatives undergo reactions with electrophiles (e.g., acylating agents) and nucleophiles (e.g., hydrazines), with reactivity modulated by substituents. The dihydroxy groups in the target compound may favor chelation-driven reactions or oxidation pathways .
  • 6-Bromo-1,2,4-triazine : Bromine at position 6 enables cross-coupling reactions (e.g., Suzuki), while the target’s dihydroxy groups may participate in hydrogen bonding or metal coordination .

Data Tables

Table 1: Structural and Functional Comparison of 1,2,4-Triazine Derivatives

Compound Name Substituents Key Properties Biological Activity References
3-Phenyl-5,6-dihydroxy-1,2,4-triazine Phenyl (C3), OH (C5, C6) High acidity, H-bonding capacity Potential chelation agent N/A
5,6-Diphenyl-3-hydroxy-1,2,4-triazine Phenyl (C5, C6), OH (C3) pKa ~8.2, moderate solubility Not reported
3-Amino-5,6-dimethyl-1,2,4-triazine NH2 (C3), CH3 (C5, C6) Basic, lipophilic Crystal engineering
3-Mercapto-5,6-di-p-methoxyphenyl-1,2,4-triazine SH (C3), p-MeO-Ph (C5, C6) pKa ~10, redox-active Not reported

Biological Activity

3-Phenyl-5,6-dihydroxy-1,2,4-triazine is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and enzyme inhibitory activities. The information is derived from various studies and reviews that highlight the structure-activity relationships (SAR) and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound (CAS 36993-99-4) consists of a triazine ring substituted with phenolic groups. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspases. For instance:

  • Mechanism of Action : The compound activates caspases 3, 8, and 9, leading to programmed cell death in various cancer cell lines such as MCF-7 and MDA-MB-231 .
Cell Line IC50 (μM) Mechanism
MCF-70.126Apoptosis via caspase activation
MDA-MB-2310.87Induction of apoptosis

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
Staphylococcus aureus16 μg/mL

These results indicate that the compound can inhibit the growth of common pathogenic bacteria.

Enzyme Inhibition

The enzyme inhibitory activity of this compound has been explored in relation to its anticancer effects. It has been found to inhibit enzymes involved in tumorigenesis:

  • Target Enzymes : The compound inhibits key enzymes that are crucial in cancer progression and proliferation .

Structure–Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural modifications. Research indicates that variations in substituents on the triazine ring can enhance or reduce biological efficacy:

  • Hydroxyl Groups : The presence of hydroxyl groups at positions 5 and 6 is critical for enhancing anticancer activity.
  • Phenyl Substitution : The introduction of a phenyl group at position 3 increases lipophilicity and facilitates better interaction with cellular targets.

Case Studies

Several case studies have documented the promising therapeutic applications of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in significant cytotoxicity against breast cancer cells while sparing normal cells .
  • Antibacterial Efficacy : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimized synthetic routes for 3-Phenyl-5,6-dihydroxy-1,2,4-triazine, and how do reaction conditions affect yields?

  • Methodological Answer : The compound can be synthesized via reduction of precursor triazines using lithium aluminium hydride (LiAlH4), yielding dihydro-derivatives (80% efficiency). For example, reducing 3-phenylamino-5,6-di-p-methoxyphenyl-1,2,4-triazine with LiAlH4 produces 4,5-dihydro-derivatives . Alternative routes involve nucleophilic substitution with aniline to form phenylamino derivatives . Key variables include solvent choice (e.g., ethanol), stoichiometry, and temperature (ambient to 65°C). Optimizing these parameters minimizes side reactions and improves purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • UV-Vis spectroscopy : To compare with known triazine derivatives (e.g., λmax shifts indicating conjugation changes) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments and confirms substitution patterns .
  • IR spectroscopy : Identifies functional groups (e.g., O–H stretches at ~3200 cm<sup>-1</sup> for dihydroxy groups) .
  • Melting point analysis : Validates purity (e.g., m.p. 190°C for dihydro-derivatives) .

Q. What initial biological screenings suggest the pharmacological potential of this compound?

  • Methodological Answer : Antitumor activity is evaluated via enzyme inhibition assays (e.g., PDK1 inhibition in pancreatic cancer models) . Computational cheminformatics predicts skin permeability using logP values and molecular dynamics simulations, aiding in drug design . Early-stage studies prioritize cytotoxicity assays (e.g., IC50 against cancer cell lines) and structural analogs (e.g., 3-amino-triazines) for activity optimization .

Advanced Research Questions

Q. How does the reactivity of this compound with electrophiles/nucleophiles inform its derivatization?

  • Methodological Answer : The C=N bond at positions 4,5 is highly reactive. Electrophilic substitution with π-acceptors (e.g., tetracyanoethane) forms fused heterocycles, while nucleophilic agents like aniline displace methylmercapto groups . Kinetic studies in DMF reveal charge-transfer intermediates, requiring controlled stoichiometry and temperature (60–100°C) to avoid polymerization . Monitoring via TLC and HPLC ensures reaction progression.

Q. What computational models predict the pharmacokinetic and coordination properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution to predict metal-binding sites (e.g., O–H and N donors for lanthanide coordination) . Molecular docking (AutoDock/Vina) simulates interactions with biological targets (e.g., PDK1 binding pockets), while QSAR models optimize logP and solubility for enhanced bioavailability .

Q. How can researchers resolve contradictions in structural data from crystallographic and solution-phase studies?

  • Methodological Answer : Discrepancies in pKa values (e.g., ionization modes in aqueous vs. nonpolar solvents) are resolved using potentiometric titrations combined with UV-Vis pH titrations . For crystallographic vs. NMR data, cross-validate via Hirshfeld surface analysis (solid-state) and NOESY (solution-phase) to assess conformational flexibility .

Q. What challenges arise in studying the metal coordination chemistry of this compound?

  • Methodological Answer : Competitive protonation of hydroxyl groups complicates metal-ligand stability constants. Use pH-metric titrations under inert atmospheres to prevent oxidation . For lanthanide separation, optimize solvent systems (e.g., DMSO/water mixtures) and characterize complexes via ESI-MS and X-ray crystallography .

Q. How to analyze the acid-base behavior of this compound in different solvent systems?

  • Methodological Answer : Determine pKa values using UV-Vis spectrophotometry at varying pH levels. For example, in ethanol-water mixtures, deprotonation of hydroxyl groups occurs at pH 8–10, while nitrogen protonation dominates in acidic media . Compare with theoretical predictions (MarvinSketch/ChemAxon) to identify solvent effects on ionization .

Q. What discrepancies exist in reported antitumor mechanisms, and how can they be addressed experimentally?

  • Methodological Answer : Some studies attribute activity to PDK1 inhibition , while others propose ROS generation via redox cycling . Resolve by:
  • Knockdown assays : Silencing PDK1 in cancer cells to isolate mechanism.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
  • Metabolomics : Track triazine-induced changes in glycolysis/TCA cycle intermediates .

Q. How to design analogs of this compound with improved stability and activity?

  • Methodological Answer :
    Introduce electron-withdrawing groups (e.g., –CF3) at position 3 to enhance electrophilicity . For stability, replace hydroxyl groups with methyl ethers (e.g., 5,6-dimethoxy derivatives) . Validate via accelerated stability testing (40°C/75% RH) and comparative bioassays .

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